molecular formula C20H14FN3O3S2 B7465337 N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide

N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide

Cat. No. B7465337
M. Wt: 427.5 g/mol
InChI Key: FYZOJVWICMSCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide, also known as BF-168, is a novel small molecule that has been extensively studied for its potential use in various scientific research applications. This compound is a benzamide derivative that exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide involves the inhibition of the Hsp90 chaperone protein, which is essential for the proper folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, this compound destabilizes these oncogenic proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide is its potent antitumor activity against a variety of cancer cell lines. In addition, it has been shown to be effective in vivo, suggesting that it may have potential as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide. One potential area of research is the development of more soluble analogs of this compound that may be more effective in certain experimental settings. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for this compound. Finally, studies are needed to evaluate the potential of this compound as a therapeutic agent in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-aminobenzothiazole in the presence of a base to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 3-amino-N-(2-fluorophenyl)benzamide in the presence of a coupling agent to yield this compound.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S2/c21-15-8-1-2-9-16(15)24-29(26,27)14-7-5-6-13(12-14)19(25)23-20-22-17-10-3-4-11-18(17)28-20/h1-12,24H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOJVWICMSCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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